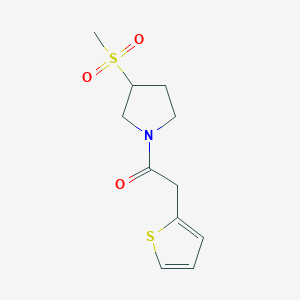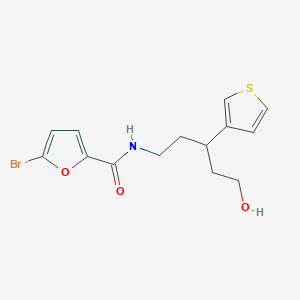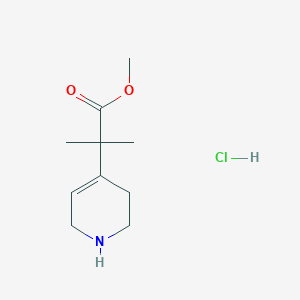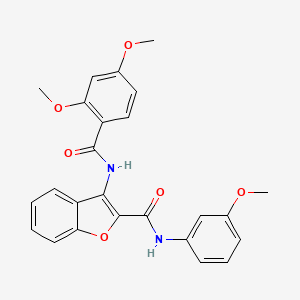METHANONE CAS No. 337328-42-4](/img/structure/B2958026.png)
[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE is a synthetic compound with the molecular formula C21H20ClN3O It is known for its complex structure, which includes a quinoline ring, a piperazine ring, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE involves multiple steps:
Acrylation: The initial step involves the acrylation of a suitable precursor without the use of a base.
Cyclisation: This is followed by cyclisation to form the quinoline ring.
Hydrolysis and Decarboxylation: The intermediate product undergoes hydrolysis and decarboxylation.
Electrophilic Chlorination: The next step involves electrophilic chlorination to introduce the chlorine atom.
Chloro-Amine Coupling: Finally, chloro-amine coupling with various substituted benzoyl chloride derivatives completes the synthesis.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline and piperazine rings.
科学研究应用
Chemistry
In chemistry, 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE has been investigated for its potential use in treating infectious diseases. Its antimicrobial properties make it a valuable compound for further research in drug development .
Industry
Industrially, this compound can be used in the production of various pharmaceuticals and chemical intermediates. Its versatility and reactivity make it a valuable asset in industrial applications .
作用机制
The mechanism of action of 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The quinoline ring is known to intercalate with DNA, disrupting the replication process in microbial cells. The piperazine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
相似化合物的比较
Similar Compounds
4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE: This compound has a similar structure but with additional chlorine atoms on the phenyl ring.
4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONES: These compounds have various substituents on the phenyl ring, altering their chemical and biological properties.
Uniqueness
The uniqueness of 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE lies in its specific combination of the quinoline and piperazine rings with a methyl-substituted phenyl group. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-15-2-4-16(5-3-15)21(26)25-12-10-24(11-13-25)20-8-9-23-19-14-17(22)6-7-18(19)20/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPQIEXWKCCKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid](/img/structure/B2957943.png)
![13-chloro-2-oxo-N-(3-phenylpropyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2957947.png)

![Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B2957950.png)

![9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine](/img/structure/B2957954.png)





![Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2957964.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2957965.png)
![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)
